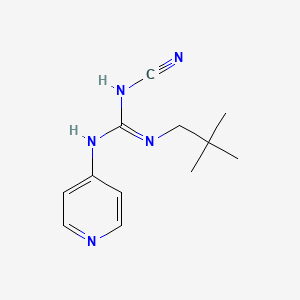
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is a heterocyclic compound that belongs to the quinoxalinone family This compound is characterized by a quinoxaline ring system with hydroxymethyl and dimethyl substituents
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3,8-dimethylquinoxalin-2-one with formaldehyde in the presence of a base to introduce the hydroxymethyl group. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
化学反应分析
Types of Reactions
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoxalinone ring can be reduced to the corresponding dihydroquinoxalinone using reducing agents such as sodium borohydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 7-Formyl-3,8-dimethyl-2(1H)-quinoxalinone or 7-Carboxy-3,8-dimethyl-2(1H)-quinoxalinone.
Reduction: 7-(Hydroxymethyl)-3,8-dimethyl-1,2-dihydroquinoxalinone.
Substitution: Various substituted quinoxalinones depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
作用机制
The mechanism of action of 7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.
相似化合物的比较
Similar Compounds
7-Hydroxy-3,8-dimethyl-2(1H)-quinoxalinone: Similar structure but with a hydroxyl group instead of a hydroxymethyl group.
3,8-Dimethyl-2(1H)-quinoxalinone: Lacks the hydroxymethyl group.
7-(Hydroxymethyl)-2(1H)-quinoxalinone: Lacks the dimethyl substituents.
Uniqueness
7-(Hydroxymethyl)-3,8-dimethyl-2(1H)-quinoxalinone is unique due to the presence of both hydroxymethyl and dimethyl substituents on the quinoxalinone ring. This combination of functional groups can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C11H12N2O2 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
7-(hydroxymethyl)-3,8-dimethyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O2/c1-6-8(5-14)3-4-9-10(6)13-11(15)7(2)12-9/h3-4,14H,5H2,1-2H3,(H,13,15) |
InChI 键 |
LVMUHTBQAIBYBN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC2=C1NC(=O)C(=N2)C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Methyl-3-phenyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13946941.png)

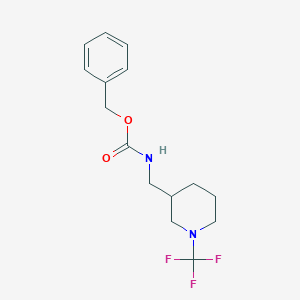

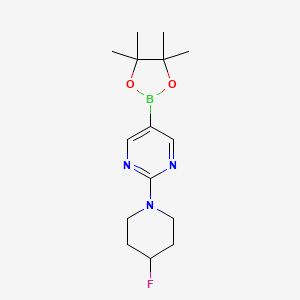
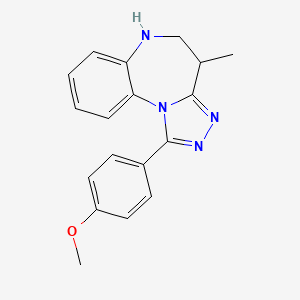
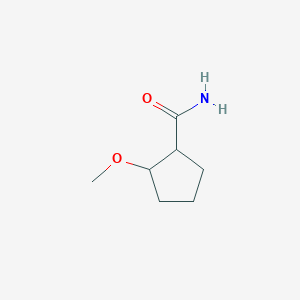

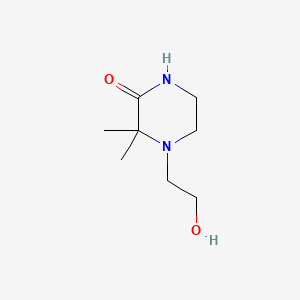
![4'-Chloro[1,1'-biphenyl]-4-yl acetate](/img/structure/B13947005.png)


![2-(7-(Hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947026.png)
